4-Dimethylamino-3,5-dinitrobenzamide
Overview
Description
4-Dimethylamino-3,5-dinitrobenzamide is a synthesized compound belonging to the class of nitroaromatic compounds. It has a molecular formula of C9H10N4O5 and a molecular weight of 254.20 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-3,5-dinitrobenzamide typically involves the nitration of aniline derivatives followed by amide formation. One common method includes the nitration of 4-dimethylaminoaniline to produce 4-dimethylamino-3,5-dinitroaniline, which is then converted to the corresponding benzamide through an amide formation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and amide formation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Typical reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-Dimethylamino-3,5-dinitrobenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties, particularly against fungal infections.
Medicine: Explored for its potential use in developing new drugs due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-Dimethylamino-3,5-dinitrobenzamide involves its interaction with cellular components. The nitro groups are believed to contribute to its antimicrobial activity by interfering with the synthesis of essential cellular components such as ergosterol in fungal cells . This interference disrupts the cell membrane, leading to cell death .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-(dimethylamino)-3,5-dinitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O5/c1-11(2)8-6(12(15)16)3-5(9(10)14)4-7(8)13(17)18/h3-4H,1-2H3,(H2,10,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHCUHVYLUESJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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